molecular formula C24H19ClN4O3 B11058083 3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide

3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide

Cat. No.: B11058083
M. Wt: 446.9 g/mol
InChI Key: ZKYQIKTVWGTAKS-UHFFFAOYSA-N
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Description

3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a triazole ring fused with an anthraquinone structure, which is further functionalized with a chloropropyl group and a methylphenylamino group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Anthraquinone Derivative Preparation: The anthraquinone core is prepared via Friedel-Crafts acylation of a suitable aromatic compound followed by oxidation.

    Functionalization: The chloropropyl and methylphenylamino groups are introduced through nucleophilic substitution reactions. The chloropropyl group can be added using 3-chloropropylamine, while the methylphenylamino group is introduced using 4-methylaniline.

    Oxidation: The final step involves the oxidation of the triazole ring to form the 2-oxide derivative, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the triazole ring or the anthraquinone core.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Industry

In industrial applications, the compound can be used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and anthraquinone core suggests potential interactions with nucleic acids or proteins, which could be explored through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione: Lacks the 2-oxide group, which may affect its reactivity and biological activity.

    5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione: Lacks the chloropropyl group, which may reduce its ability to undergo substitution reactions.

    3-(3-chloropropyl)-5-amino-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione: Lacks the methylphenyl group, which may affect its biological activity and solubility.

Uniqueness

The unique combination of functional groups in 3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-(3-chloropropyl)-2-hydroxy-5-(4-methylphenyl)iminonaphtho[3,2-e]benzotriazole-6,11-dione

InChI

InChI=1S/C24H19ClN4O3/c1-14-7-9-15(10-8-14)26-18-13-19-22(27-29(32)28(19)12-4-11-25)21-20(18)23(30)16-5-2-3-6-17(16)24(21)31/h2-3,5-10,13,32H,4,11-12H2,1H3

InChI Key

ZKYQIKTVWGTAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C3C(=NN(N3CCCCl)O)C4=C2C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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